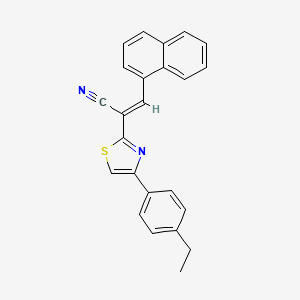

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile

Description

(E)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile is a thiazole-acrylonitrile hybrid compound characterized by an (E)-configured acrylonitrile backbone. The molecule features a 4-ethylphenyl-substituted thiazole ring conjugated to a naphthalen-1-yl group. This structural motif is critical for its electronic properties, including π-conjugation and intramolecular charge transfer, which are relevant for applications in fluorescence sensing or optoelectronic materials .

Properties

IUPAC Name |

(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2S/c1-2-17-10-12-19(13-11-17)23-16-27-24(26-23)21(15-25)14-20-8-5-7-18-6-3-4-9-22(18)20/h3-14,16H,2H2,1H3/b21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZIBPUFCDLCJN-KGENOOAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing research on the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound can be represented by the following chemical structure:

It features a thiazole ring, a naphthalene moiety, and an acrylonitrile group, which contribute to its diverse biological activities.

1. Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values typically ranging from 0.22 to 0.25 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 10 | 0.25 | E. coli |

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds containing the thiazole moiety have shown cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 13 | Jurkat | < 10 |

| 13 | A-431 | < 10 |

3. Anti-inflammatory Activity

Thiazole derivatives are also noted for their anti-inflammatory properties. Studies have indicated that certain thiazole-based compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for treating inflammatory diseases .

The biological activities of this compound may be attributed to several mechanisms:

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial pathway activation .

- Anti-inflammatory Effects : Modulation of inflammatory pathways by inhibiting specific signaling molecules.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives, including those structurally similar to this compound, against common pathogens. The results highlighted a significant reduction in bacterial viability upon treatment with these compounds.

Case Study 2: Anticancer Activity

In another investigation, various thiazole derivatives were tested against human cancer cell lines. Results showed that specific modifications in the thiazole structure enhanced cytotoxicity, indicating the importance of structure-activity relationships (SAR) in drug design.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities due to the presence of the thiazole and naphthalene rings. Some notable applications include:

- Anticancer Activity : Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole structures can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells. For instance, compounds derived from thiazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Antimicrobial Properties : The thiazole moiety is also linked to antimicrobial activity. Studies have demonstrated that thiazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antimicrobial efficacy .

- Anticonvulsant Effects : Some thiazole-based compounds have been reported to exhibit anticonvulsant properties. For example, specific analogues have shown high protective indices in animal models, indicating their potential use in treating epilepsy .

Case Studies and Research Findings

Several studies highlight the effectiveness of thiazole derivatives in various therapeutic areas:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The naphthalen-1-yl group distinguishes the target compound from similar acrylonitrile derivatives. Key comparisons include:

Key Observations:

- Steric and Solubility Factors: Bulky substituents like biphenyl (7j) or naphthalene derivatives increase melting points and reduce solubility compared to furan or imidazole analogs (e.g., 7i, 7e) .

- Functional Group Diversity: Hydroxy or acetoxy groups (e.g., BTCNA) improve solubility and enable post-synthetic modifications, whereas electron-withdrawing groups (e.g., CN, Cl) enhance stability and optoelectronic performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.